2-Azido-3-methylimidazo[4,5-f]quinoline
Overview
Description
2-Azido-3-methylimidazo[4,5-f]quinoline is a novel analog of the food mutagen and carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is of significant interest due to its potential mutagenic and carcinogenic properties. It is primarily studied in the context of its formation during the cooking of meat and fish, where it is produced as a condensation product of creatine with amino acids and proteins .
Mechanism of Action
Target of Action
The primary targets of 2-Azido-3-methylimidazo[4,5-f]quinoline are hepatocytes . It has been shown to induce apoptosis in liver cells .
Mode of Action
This compound interacts with its targets by inducing mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS) and inhibit autophagy . The upregulated expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), and ERS-related factors transcription levels were elevated, suggesting that the compound induced ERS . Decreased protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, increased protein expression of p62, and autophagy-related factors transcription levels were significantly decreased, suggesting that the compound inhibited autophagy .
Pharmacokinetics
It is known that the compound is a specialty product for proteomics research .
Result of Action
The molecular and cellular effects of the compound’s action include damage to hepatocytes, induction of apoptosis in liver cells, and significant changes in the expression of apoptosis factor genes . The expression of Bcl-2 protein was significantly decreased .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is a harmful substance mainly found in high-protein thermally processed foods and contaminated environments . The compound’s hepatotoxicity was studied by exposing zebrafish to the compound at different concentrations for 35 days .
Biochemical Analysis
Biochemical Properties
2-Azido-3-methylimidazo[4,5-f]quinoline is known to interact with various enzymes and proteins. For instance, it has been found to be metabolically activated by cytochrome P-450-dependent reactions . The nature of these interactions is largely electrophilic, with the compound forming highly reactive and mutagenic nitrene derivatives .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to induce apoptosis in liver cells . The compound also influences cell function by impacting cell signaling pathways, such as the TLR4/MAPK and TLR4/NF-κB pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is known to bind to DNA , potentially leading to mutations . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, exposure to the compound over 35 days led to significant liver damage in zebrafish .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in zebrafish, exposure to increasing concentrations of the compound over time led to a dose-dependent increase in hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolically activated by cytochrome P-450-dependent reactions . The compound can also interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline involves the azidation of 2-amino-3-methylimidazo[4,5-f]quinoline. The process typically includes the following steps :
Starting Material: 2-amino-3-methylimidazo[4,5-f]quinoline.
Azidation Reaction: The amino group is converted to an azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Purification: The product is purified using silica gel column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent.
Chemical Reactions Analysis
2-Azido-3-methylimidazo[4,5-f]quinoline undergoes several types of chemical reactions, including:
Thermolysis and Photolysis: Both processes yield a short-lived nitrene, which can react as an electrophile either directly or via protonation to form a nitrenium ion.
Reactions with Water: The nitrene/nitrenium ion reacts with water to produce N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline.
Reactions with Nucleotides and DNA: These reactions produce adducts efficiently, leading to high frequencies of mutations in biological systems.
Scientific Research Applications
2-Azido-3-methylimidazo[4,5-f]quinoline is used in various scientific research applications, including:
Mutagenicity Studies: It is used to study the mutagenic effects of food-derived carcinogens.
Photolytic Studies: The compound is used to generate highly reactive electrophilic species for studying non-enzymatic mutagenesis.
Comparison with Similar Compounds
2-Azido-3-methylimidazo[4,5-f]quinoline is compared with other similar compounds such as:
2-Amino-3-methylimidazo[4,5-f]quinoline: The parent compound, which is also a food mutagen and carcinogen.
Other Heterocyclic Aromatic Amines (HAAs): Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which are also formed during the cooking of meat and fish and possess similar mutagenic properties.
This compound stands out due to its unique azido group, which allows for the generation of highly reactive nitrene intermediates, making it a valuable tool for studying mutagenesis and carcinogenesis.
Properties
IUPAC Name |
2-azido-3-methylimidazo[4,5-f]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMXFVKLXKRJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151065 | |
Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115397-29-0 | |
Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-azido-3-methylimidazo[4,5-f]quinoline interact with DNA and what are the downstream effects?
A1: this compound, or Azido-IQ, is a photosensitive compound designed to study the mechanism of action of IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a potent mutagen and carcinogen found in cooked meat. Upon exposure to light, Azido-IQ decomposes to generate a highly reactive nitrene species. [] This nitrene can directly react with DNA, forming adducts primarily at the C-8 and N2 positions of guanine bases. [] The formation of these DNA adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially contributing to the development of cancer. [, ]
Q2: The studies mention that this compound exhibits greater reactivity with DNA compared to N-acetoxy-IQ under certain conditions. What factors contribute to this difference in reactivity?
A2: The enhanced reactivity of photoactivated this compound (N3-IQ) compared to N-acetoxy-IQ is attributed to the nature of the reactive intermediates generated. Photolysis of N3-IQ yields a highly reactive nitrene species, while N-acetoxy-IQ forms a nitrenium ion. Nitrenes, being uncharged and electron-deficient, exhibit greater electrophilicity and react more readily with nucleophilic sites in DNA, such as the C-8 and N2 positions of guanine. The specific reaction conditions, such as pH and buffer composition, can influence the reactivity of both compounds by altering the ionization state of the DNA bases and the stability of the reactive intermediates. For instance, alkaline conditions favor the formation of the N2-guanine adduct for both compounds, likely due to increased deprotonation of the guanine N2 position, making it a more attractive nucleophile. []
- Turesky, R. J., A. A. Buonarati, et al. “Synthesis of this compound and Photolytic Generation of a Highly Reactive and Mutagenic IQ Derivative.” Chemical Research in Toxicology, vol. 3, no. 6, 1990, pp. 524–33.
- Turesky, R. J., C. Rossi, et al. “DNA Adduct Formation of the Food Carcinogen 2-Amino-3-methylimidazo[4,5- F]quinoline at the C-8 and N2 Atoms of Guanine.” Chemical Research in Toxicology, vol. 4, no. 4, 1991, pp. 480–90.
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